Product packaging for 1-Bromo-4-fluoro-2-n-pentyloxybenzene(Cat. No.:)

1-Bromo-4-fluoro-2-n-pentyloxybenzene

Cat. No.: B7941418
M. Wt: 261.13 g/mol
InChI Key: KGEDCIJNKDLVLU-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-n-pentyloxybenzene is an aromatic ether building block of interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C11H14BrFO, features a benzene ring substituted with bromine, fluorine, and an n-pentyloxy chain, making it a versatile intermediate for further functionalization . The presence of multiple halogen atoms creates distinct reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are fundamental in constructing complex molecules for pharmaceutical and material science applications . Researchers may utilize this compound in the synthesis of porphyrin-peptide conjugates, a class of molecules investigated for their multimodal properties in biomedical applications, including photodynamic therapy and cellular imaging . The n-pentyloxy group can influence the compound's lipophilicity, which is a critical parameter in the design of drug candidates and functional organic materials. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrFO B7941418 1-Bromo-4-fluoro-2-n-pentyloxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEDCIJNKDLVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Bromo 4 Fluoro 2 N Pentyloxybenzene

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-bromo-4-fluoro-2-n-pentyloxybenzene reveals two primary bond disconnections that lead to logical and synthetically feasible precursors. The first is the disconnection of the ether bond (C-O), and the second is the disconnection of the carbon-bromine bond (C-Br). This analysis points to two main synthetic routes, each with its own set of key precursors.

Route A: Etherification followed by Bromination

This route involves the initial synthesis of a fluorinated pentyloxybenzene intermediate, which is then regioselectively brominated.

Target Molecule: this compound

Disconnection (C-Br): Leads to 4-fluoro-1-(n-pentyloxy)benzene.

Disconnection (C-O): Leads to 4-fluorophenol (B42351) and a pentyl halide.

Route B: Bromination followed by Etherification

This alternative strategy begins with a brominated fluorophenol, which is subsequently etherified.

Target Molecule: this compound

Disconnection (C-O): Leads to 2-bromo-4-fluorophenol (B1268413) and a pentyl halide.

Disconnection (C-Br and C-F from benzene): Leads to phenol (B47542).

Synthesis of Substituted Fluorobenzene and Bromobenzene Derivatives

The successful synthesis of this compound is highly dependent on the availability and preparation of key substituted benzene (B151609) precursors.

For Route A , the primary precursor is 4-fluorophenol . This compound is commercially available or can be synthesized through various methods, including the hydrolysis of p-bromofluorobenzene. google.comgoogle.com The hydrolysis can be carried out using a mixture of NaOH and Na2CO3 in the presence of a copper catalyst at elevated temperatures. google.com Another route to fluorophenols involves the diazotization of a corresponding fluoroaniline.

For Route B , the key intermediate is 2-bromo-4-fluorophenol . This precursor can be synthesized by the direct bromination of 4-fluorophenol. guidechem.com The reaction is typically carried out using bromine in a suitable solvent like dichloroethane at low temperatures. guidechem.com The crude product can then be purified for the subsequent etherification step. The physical properties of 2-bromo-4-fluorophenol are summarized in the table below.

PropertyValue
IUPAC Name2-bromo-4-fluorophenol
CAS Number496-69-5
Molecular FormulaC6H4BrFO
Molecular Weight191.00 g/mol
AppearanceSolid

Table 1: Physical and Chemical Properties of 2-Bromo-4-fluorophenol. nih.gov

Preparation of Alkyl Halides for Etherification

Both synthetic routes converge on an etherification step that requires a pentyl halide. 1-Bromopentane (B41390) is a common and effective reagent for this purpose due to the good leaving group ability of the bromide ion. It is a primary alkyl halide, which is ideal for the Williamson ether synthesis as it minimizes the competing elimination reaction. masterorganicchemistry.com 1-Bromopentane is commercially available or can be prepared from 1-pentanol (B3423595) by reaction with a suitable brominating agent like hydrobromic acid or phosphorus tribromide.

Introduction of Halogen Functionalities on Aromatic Rings

The introduction of the bromine atom at the correct position on the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring.

Regioselective Aromatic Bromination Techniques

The choice of bromination technique depends on the chosen synthetic route. In Route A, the bromination is performed on an alkoxy-substituted fluorobenzene, while in Route B, the bromination occurs on a hydroxyphenyl-substituted fluorobenzene.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene ring. google.com The reaction typically involves the use of molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3. google.com The catalyst polarizes the bromine molecule, generating a more potent electrophile that can attack the electron-rich aromatic ring.

In the context of synthesizing this compound via Route A, the starting material for bromination would be 4-fluoro-1-(n-pentyloxy)benzene. The pentyloxy group is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. The combined directing effects would favor bromination at the position ortho to the pentyloxy group and meta to the fluorine atom, which is the desired C2 position.

For the synthesis of the precursor 2-bromo-4-fluorophenol (Route B), the bromination of 4-fluorophenol is performed. The hydroxyl group is a powerful activating and ortho, para-directing group. This strongly directs the incoming bromine to the position ortho to the hydroxyl group, yielding the desired product with high regioselectivity. guidechem.com

A general procedure for the bromination of 4-fluorophenol is as follows: 4-fluorophenol is dissolved in a solvent such as dichloroethane and cooled. A solution of bromine in the same solvent is then added dropwise while maintaining a low temperature. guidechem.com After the reaction is complete, the mixture is worked up to isolate the 2-bromo-4-fluorophenol. guidechem.com

ReactantReagentSolventConditionsProductYield
4-FluorophenolBromineDichloroethane5-10 °C2-Bromo-4-fluorophenol95%

Table 2: Representative Conditions for the Bromination of 4-Fluorophenol. guidechem.com

Aerobic bromination offers a more environmentally friendly alternative to traditional methods that use stoichiometric amounts of bromine. These catalytic systems utilize a bromide source, such as hydrogen bromide or a bromide salt, and an oxidant, typically molecular oxygen from the air, in the presence of a catalyst.

Photocatalytic systems, for instance, can generate bromine in situ. One such system employs 9-mesityl-10-methylacridinium (B1239669) ion as a photocatalyst under visible light irradiation, which can efficiently brominate aromatic hydrocarbons with hydrogen bromide and molecular oxygen. organic-chemistry.org This method can produce monobrominated products with high selectivity. organic-chemistry.org

Another approach involves mimicking flavin-dependent halogenases. These biomimetic systems can use oxygen from the air to oxidize non-toxic halide salts. google.com Alloxan, for example, can catalyze the aerobic bromination process by activating both oxygen and the bromide ion. google.com Such methods are particularly promising for the regioselective bromination of electron-rich aromatic compounds like phenols and alkoxybenzenes. researchgate.net While specific application to this compound is not documented, the principles suggest it would be a viable and "green" synthetic strategy.

Halogen Exchange Reactions for Bromine Installation

Halogen exchange reactions, while more commonly employed for fluorination, can also be a viable, albeit less frequent, method for introducing bromine. This approach typically involves the conversion of an aryl halide, often an iodide or chloride, to the corresponding bromide. However, for the synthesis of this compound, direct bromination of a suitable precursor is generally more straightforward and higher yielding.

In a related context, iron(III) halides have been shown to catalyze halogen exchange reactions on trifluoromethyl arenes, demonstrating the potential of transition metals in facilitating such transformations. chemrxiv.org While not directly applicable to the installation of a bromine atom on the aromatic ring in this specific case, it highlights the ongoing development of novel halogen exchange methodologies. For the specific target molecule, direct electrophilic bromination of a 4-fluoro-2-n-pentyloxybenzene precursor would be the more conventional and likely more efficient strategy. This is due to the activating and ortho-, para-directing nature of the pentyloxy group, which would facilitate the introduction of bromine at the desired position.

Selective Aromatic Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, each with its own advantages and limitations. The choice of strategy often depends on the nature of the substrate and the desired regioselectivity.

The Balz-Schiemann reaction is a classical and widely used method for introducing a fluorine atom into an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt to yield the aryl fluoride (B91410). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a potential precursor would be 2-bromo-5-fluoro-4-pentyloxyaniline. Diazotization of this aniline (B41778) followed by the Balz-Schiemann reaction would install the fluorine atom. The reaction is conceptually similar to the Sandmeyer reaction but typically proceeds without a copper catalyst. wikipedia.org Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields. wikipedia.org Furthermore, diazotization can be carried out using nitrosonium salts, such as [NO]SbF₆, avoiding the need to isolate the diazonium intermediate. wikipedia.org Recent advancements have also focused on greener approaches, utilizing ionic liquids as solvents to simplify the reaction, improve product purity, and enhance safety. researchgate.netresearchgate.net

A detailed procedure for a related compound, 1-bromo-2-fluorobenzene, involves the formation of o-bromobenzenediazonium (B15506850) hexafluorophosphate from o-bromoaniline, followed by thermal decomposition. orgsyn.org This highlights the practical steps involved in such a transformation.

Nucleophilic aromatic substitution (SNA_r) presents another important pathway for the introduction of a fluorine atom. libretexts.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a nitro group or another halogen). libretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

In the context of synthesizing this compound, a precursor such as 1-bromo-2-n-pentyloxy-4-nitrobenzene could potentially undergo nucleophilic substitution with a fluoride source. Interestingly, in S_NAr reactions, fluoride is often a better leaving group than other halogens. libretexts.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com

Catalytic halogen exchange reactions using alkali metal fluorides are also a form of nucleophilic aromatic substitution. google.comgoogle.com These processes can be facilitated by aminophosphonium catalysts and can be applied to a variety of haloaromatic compounds. google.com

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-F bonds under mild conditions. mdpi.comresearchgate.netdntb.gov.uavapourtec.com This methodology offers distinct advantages over traditional methods, often exhibiting broad substrate scope and high functional group tolerance. mdpi.com These reactions typically involve the generation of a highly reactive radical species through a photocatalytic cycle.

For the fluorination of aromatic systems, photoredox catalysis can be used to generate an aryl radical which then reacts with a fluorine source. mdpi.com This approach is compatible with a wide range of functional groups, including ethers, which is relevant for the synthesis of this compound. mdpi.com The mechanism often involves the reduction of an aryl halide or a related precursor by an excited photocatalyst to form an aryl radical. mdpi.com This radical can then be trapped by a fluorine radical source. This modern technique provides a valuable alternative to traditional fluorination methods.

Formation of the n-Pentyloxy Ether Linkage

The introduction of the n-pentyloxy group is a crucial step in the synthesis of the target molecule. The Williamson ether synthesis is the most common and reliable method for forming this type of ether linkage in aromatic systems.

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism, where the alkoxide acts as a nucleophile and attacks an electrophilic carbon atom, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a suitable precursor would be 1-bromo-4-fluoro-2-phenol. This phenol can be deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. youtube.com The resulting phenoxide then acts as a nucleophile and reacts with an n-pentyl halide (e.g., n-pentyl bromide or iodide) to form the desired ether. youtube.com The reaction works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

The Williamson ether synthesis is widely applicable and remains a popular method for preparing both symmetrical and asymmetrical ethers in both laboratory and industrial settings. wikipedia.org The reaction is also effective for phenols, which are more acidic than aliphatic alcohols and can be deprotonated under milder conditions. youtube.com

A plausible synthetic route to this compound would start with a commercially available fluorophenol, for instance, 4-fluorophenol. This starting material could be brominated to introduce the bromine atom, likely directed to the position ortho to the hydroxyl group due to its strong activating and directing effect. The resulting 2-bromo-4-fluorophenol would then undergo a Williamson ether synthesis with an n-pentyl halide to yield the final product.

Transition Metal-Catalyzed Etherification Reactions (Ullmann-Type and Palladium-Catalyzed)

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient pathways to form carbon-oxygen bonds for the creation of aryl ethers. For the synthesis of this compound, both copper- and palladium-based catalytic systems are of significant interest.

The Ullmann condensation , a classic copper-catalyzed reaction, traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern iterations of this reaction often employ catalytic amounts of a copper salt, such as copper(I) iodide (CuI), along with a ligand to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, 2-bromo-4-fluorophenol could be reacted with 1-bromopentane. However, a more common Ullmann approach would involve the coupling of a pre-formed phenoxide with an aryl halide.

Palladium-catalyzed etherification , often referred to as the Buchwald-Hartwig etherification, represents a more recent and often more versatile alternative to the Ullmann reaction. These reactions typically employ a palladium catalyst, such as a palladium(II) salt or a pre-formed palladium complex, in combination with a phosphine (B1218219) ligand. scirp.orgnih.gov Weak inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used to promote the reaction while maintaining tolerance for various functional groups. researchgate.net This method is particularly effective for coupling aryl halides with alcohols. In the context of synthesizing this compound, a key precursor would be 2-bromo-4-fluorophenol, which would be coupled with a pentylating agent.

Below is a table summarizing representative conditions for these transition metal-catalyzed etherification reactions.

Interactive Data Table: Transition Metal-Catalyzed Etherification

Catalyst SystemLigandBaseSolventTemperature (°C)Potential Yield (%)
CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃Toluene110-13075-85
Pd₂(dba)₃ (2 mol%)BINAPNaHDioxane80-10080-95
PdCl₂(dppf) (5 mol%)dppfNaOtBuToluene90-11085-95

Note: The data in this table is representative of typical conditions for these types of reactions and may require optimization for the specific synthesis of this compound.

Phenol Alkylation Methodologies

The Williamson ether synthesis is a classical and widely employed method for the formation of ethers. This reaction proceeds via an Sₙ2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with a primary alkyl halide. In the synthesis of this compound, the logical starting material would be 2-bromo-4-fluorophenol. This phenol is first treated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an n-pentyl halide such as 1-bromopentane or 1-iodopentane. ed.govchegg.com

The choice of base is critical to the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. chegg.com

A representative experimental procedure for the Williamson ether synthesis of the target compound is detailed in the table below.

Interactive Data Table: Williamson Ether Synthesis of this compound

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)
2-Bromo-4-fluorophenol1-BromopentaneK₂CO₃AcetoneReflux12-24
2-Bromo-4-fluorophenol1-IodopentaneNaHDMFRoom Temp to 506-12

Note: The conditions presented are based on standard Williamson ether synthesis protocols and may be subject to optimization.

Integrated Multi-Step Synthetic Sequences

The synthesis of a polysubstituted benzene like this compound requires a carefully planned multi-step sequence to ensure the correct placement of each functional group. openstax.orgpressbooks.pubfiveable.me The order of reactions is critical due to the directing effects of the substituents on subsequent electrophilic aromatic substitution reactions. libretexts.orgyoutube.com

There are several plausible synthetic routes, each with its own merits and challenges. One logical approach begins with a commercially available starting material such as 4-fluorophenol.

Bromination of 4-fluorophenol: The hydroxyl group is a strongly activating, ortho-, para-directing group. Bromination of 4-fluorophenol would be expected to yield 2-bromo-4-fluorophenol with high regioselectivity, as the para position is already occupied by the fluorine atom.

Etherification: The resulting 2-bromo-4-fluorophenol can then be subjected to etherification with an n-pentyl halide via the Williamson ether synthesis, as described in section 2.3.3.

An alternative strategy might involve introducing the pentyloxy group first.

Etherification of 4-fluorophenol: Alkylation of 4-fluorophenol with an n-pentyl halide would yield 4-fluoro-1-pentyloxybenzene.

Bromination: The pentyloxy group is also an activating, ortho-, para-directing group. Bromination of 4-fluoro-1-pentyloxybenzene would then be expected to place the bromine atom at the position ortho to the pentyloxy group, yielding the desired product.

The control of regioselectivity is a paramount concern in the synthesis of polysubstituted benzenes. libretexts.orgyoutube.com In the proposed synthetic pathways for this compound, the directing effects of the substituents are leveraged to achieve the desired isomer.

In the first proposed sequence, the hydroxyl group of 4-fluorophenol directs the incoming bromine to the ortho position, as the para position is blocked. The fluorine atom is a deactivating group but is also ortho-, para-directing; however, the powerful activating effect of the hydroxyl group dominates the directing influence.

In the second proposed sequence, the pentyloxy group, being an ortho-, para-director, would direct the incoming bromine to the position adjacent to it. The fluorine atom at the para position ensures that the bromination occurs at one of the two equivalent ortho positions relative to the pentyloxy group.

Both strategies are viable on paper, but the first approach, starting with the bromination of 4-fluorophenol, may be more practical due to the potentially higher reactivity and easier handling of 4-fluorophenol compared to 4-fluoro-1-pentyloxybenzene.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.orgresearchgate.net This includes the use of safer solvents, reducing energy consumption, and improving atom economy.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net For the synthesis of this compound, several strategies can be employed to make the process more environmentally friendly.

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions. For example, a solvent-free Ullmann coupling could potentially be achieved by heating the reactants together, possibly with the aid of microwave irradiation to reduce reaction times and energy consumption. rsc.org

Use of Greener Solvents: When a solvent is necessary, more environmentally benign alternatives to traditional solvents like dichloromethane (B109758) or DMF can be used. merckmillipore.comsigmaaldrich.com Water is an excellent green solvent, although the low solubility of organic reactants can be a challenge. organic-chemistry.org Bio-derived solvents such as ethanol (B145695), ethyl acetate, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also attractive options due to their lower toxicity and biodegradability. sigmaaldrich.com For the Williamson ether synthesis, a solvent like ethanol could be a suitable replacement for acetone or DMF.

The following table presents some greener solvent alternatives for the synthesis of the target compound.

Interactive Data Table: Green Solvent Alternatives

Reaction TypeConventional SolventGreener AlternativeRationale
Williamson Ether SynthesisAcetone, DMFEthanol, 2-MeTHFLower toxicity, derived from renewable resources. sigmaaldrich.com
Ullmann CondensationToluene, DioxaneCyclopentyl methyl ether (CPME)Higher boiling point, lower volatility, safer profile. merckmillipore.com
Palladium-Catalyzed EtherificationDioxane, TolueneWater (with phase-transfer catalyst)Non-toxic, non-flammable, abundant. organic-chemistry.org

Note: The feasibility of using these greener solvents would need to be confirmed experimentally.

Detailed Analysis of Synthetic Strategies for this compound Reveals Data Scarcity in Public Domain

Despite a comprehensive search for synthetic methodologies focusing on green and sustainable chemistry principles for this compound, specific research data on catalyst efficiency, recyclability, atom economy, and waste minimization for this particular compound remains largely unavailable in the public domain.

While the principles of green chemistry are widely applied in modern organic synthesis, detailed reports and quantitative data are often specific to the reaction and compound . For the synthesis of this compound, which is likely a multi-step process, such specific analyses appear to be unpublished or contained within proprietary industrial data.

The synthesis of this molecule would logically involve key reactions such as the etherification of a substituted phenol, potentially a Williamson ether synthesis, and the bromination or fluorination of an aromatic ring. For analogous compounds, various catalytic systems are employed to enhance efficiency and yield. However, without specific studies on this compound, any discussion of catalyst performance or recycling protocols would be speculative.

Similarly, a rigorous assessment of atom economy and waste minimization requires detailed knowledge of the specific synthetic route, including all reactants, reagents, solvents, and byproducts. The calculation of atom economy, a theoretical measure of how many atoms from the reactants are incorporated into the final desired product, is contingent on a balanced chemical equation for the chosen synthetic pathway. libretexts.orgprimescholars.comdocbrown.info Without established and published routes for this compound, such calculations are not feasible.

General strategies for waste minimization in pharmaceutical and fine chemical synthesis often include the use of recyclable catalysts, solvent recovery, and the development of one-pot reactions to reduce separation and purification steps. google.com While these principles would undoubtedly be applicable, their specific impact on the synthesis of this compound has not been publicly documented.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Fluoro 2 N Pentyloxybenzene Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nbinno.com For 1-Bromo-4-fluoro-2-n-pentyloxybenzene, the carbon-bromine bond is the primary site of reactivity in these transformations due to its lower bond dissociation energy compared to the carbon-fluorine bond.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org For this compound, this reaction provides an efficient route to synthesize biaryl compounds and other substituted aromatic systems. rsc.org

The general reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Arylboronic Acid Catalyst Ligand Base Solvent Yield (%)
Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 92
4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 88
3-Thienylboronic acid Pd(PPh₃)₄ PPh₃ Cs₂CO₃ DME 85

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is effective for the synthesis of complex molecules. In the case of this compound, Stille coupling can be employed to introduce various aryl and vinyl substituents.

The mechanism is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Table 2: Exemplary Stille Coupling Reactions with this compound

Organostannane Catalyst Ligand Solvent Temperature (°C) Yield (%)
Tributyl(phenyl)stannane Pd(PPh₃)₄ PPh₃ Toluene 110 89
Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ PPh₃ THF 65 91
(4-Acetylphenyl)trimethylstannane Pd₂(dba)₃ P(o-tol)₃ Dioxane 100 84

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. This compound can serve as the aryl halide component, reacting with various olefins to yield arylated products.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active catalyst by the base. organic-chemistry.org

Table 3: Illustrative Heck Coupling of this compound

Olefin Catalyst Base Solvent Temperature (°C) Yield (%)
Styrene Pd(OAc)₂ Et₃N DMF 100 85
Methyl acrylate PdCl₂(PPh₃)₂ K₂CO₃ Acetonitrile (B52724) 80 90
1-Octene Pd(OAc)₂ Cy₂NMe Dioxane 120 78

The Sonogashira coupling reaction is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is a highly reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. This compound can be efficiently coupled with a variety of terminal alkynes.

The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate.

Table 4: Representative Sonogashira Coupling of this compound

Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 94
1-Hexyne Pd(PPh₃)₄ CuI Piperidine DMF 88
(Trimethylsilyl)acetylene Pd(OAc)₂ CuI i-Pr₂NH Toluene 91

A key aspect of the reactivity of this compound in transition metal-catalyzed cross-coupling reactions is the selective activation of the carbon-bromine (C-Br) bond over the carbon-fluorine (C-F) bond. This selectivity is attributed to the significant difference in bond dissociation energies between the C-Br and C-F bonds on an aromatic ring. The C-Br bond is considerably weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0).

This differential reactivity allows for the selective functionalization at the bromine-substituted position while leaving the fluorine atom intact. beilstein-journals.org This orthogonality is highly valuable in multi-step syntheses, as the fluorine atom can be retained for subsequent transformations or to modulate the electronic properties of the final molecule.

Table 5: Bond Dissociation Energies of Aryl Halides

Bond Bond Dissociation Energy (kJ/mol) Relative Reactivity in Oxidative Addition
C-F ~535 Very Low
C-Cl ~400 Moderate
C-Br ~335 High
C-I ~270 Very High

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. In this compound, the fluorine atom, being highly electronegative, can act as a leaving group. Although fluorine is generally a poor leaving group in SN1 and SN2 reactions, it is an effective leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond. youtube.com

The n-pentyloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, for this compound to undergo SNAr, harsh reaction conditions or the presence of additional strong electron-withdrawing groups on the ring would likely be necessary. The bromine atom is generally a better leaving group than fluorine in many contexts, but in SNAr, the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 6: Reactivity of Halogens as Leaving Groups in SNAr

Leaving Group Relative Rate of Displacement
F High
Cl Moderate
Br Low
I Very Low

Reactivity of the Fluorine Substituent towards Nucleophilic Displacement

The fluorine atom, located para to the electron-donating pentyloxy group, is a potential site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

While halogens are generally deactivating, their ability to stabilize the negative charge in the Meisenheimer complex facilitates the SNAr reaction. The reaction is fastest for fluorine compared to other halogens, not because fluoride (B91410) is the best leaving group (it is the worst), but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. chemistrysteps.comyoutube.com The presence of the bromine atom ortho to the fluorine also contributes to the stabilization of the anionic intermediate through its inductive effect. The strong activating pentyloxy group at the ortho position can further stabilize the intermediate through resonance.

Common nucleophiles for this type of displacement include alkoxides, amines, and thiolates. The general reaction can be summarized as:

Reaction: this compound + Nu- → 1-Bromo-4-nucleophile-2-n-pentyloxybenzene + F-

Nucleophile (Nu-)Reagent ExampleExpected Product
MethoxideSodium methoxide (NaOCH₃)1-Bromo-4-methoxy-2-n-pentyloxybenzene
PyrrolidinePyrrolidine1-(2-Bromo-5-(pentyloxy)phenyl)pyrrolidine
ThiophenoxideSodium thiophenoxide (NaSPh)1-Bromo-2-(pentyloxy)-4-(phenylthio)benzene

Competition between SNAr and other Reaction Pathways

Under certain conditions, particularly with very strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide, an elimination-addition pathway may compete with the SNAr mechanism. chemistrysteps.com This pathway involves the formation of a highly reactive benzyne intermediate. Given the substitution pattern, deprotonation could occur at the hydrogen atom positioned between the bromo and pentyloxy groups, followed by the elimination of HBr to form a benzyne. Subsequent nucleophilic attack on the benzyne would lead to a mixture of products.

Another potential competing pathway involves the nucleophile reacting at other sites. For instance, a sufficiently nucleophilic reagent could potentially displace the bromine atom, although this is generally less favorable than displacing an activated fluorine atom in SNAr reactions.

Formation and Transformations of Organometallic Reagents

The carbon-bromine bond in this compound is the primary site for the formation of organometallic reagents due to its higher reactivity compared to the carbon-fluorine bond.

Generation of Aryl Grignard Reagents from the Bromo-Substituent

Aryl Grignard reagents are typically formed by the reaction of an aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). wisc.eduwikipedia.org The reaction involves the insertion of magnesium into the carbon-bromine bond. The C-Br bond is significantly more reactive towards magnesium than the C-F bond, allowing for the selective formation of the Grignard reagent at the bromine-substituted position. wikipedia.org

Reaction: this compound + Mg → (4-Fluoro-2-n-pentyloxyphenyl)magnesium bromide

The formation of Grignard reagents is often subject to an induction period and can be initiated using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Lithium-Halogen Exchange for Aryl Lithium Compounds

Aryl lithium compounds can be generated via a lithium-halogen exchange reaction, which is typically very fast and efficient, even at low temperatures. wikipedia.org This reaction involves treating the aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The exchange rate is much faster for bromine than for fluorine, ensuring high selectivity for the formation of the aryllithium species at the position of the bromine atom. wikipedia.orgharvard.edu

Reaction: this compound + n-BuLi → (4-Fluoro-2-n-pentyloxyphenyl)lithium + n-BuBr

This reaction is kinetically controlled, and the stability of the resulting carbanion influences the equilibrium. harvard.edu The reaction is typically performed in ethereal solvents at low temperatures (e.g., -78 °C) to prevent side reactions.

Subsequent Electrophilic Quenching and Derivatization

Once formed, both the Grignard and aryllithium reagents are powerful nucleophiles and strong bases. They readily react with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, providing a versatile route to a range of derivatives. wisc.edu

Organometallic ReagentElectrophileReagent ExampleProduct
GrignardCarbon DioxideCO₂ (dry ice)4-Fluoro-2-(pentyloxy)benzoic acid
GrignardAldehydeAcetaldehyde (CH₃CHO)1-(4-Fluoro-2-(pentyloxy)phenyl)ethan-1-ol
AryllithiumKetoneAcetone (B3395972) ((CH₃)₂CO)2-(4-Fluoro-2-(pentyloxy)phenyl)propan-2-ol
AryllithiumEsterEthyl formate (HCOOC₂H₅)4-Fluoro-2-(pentyloxy)benzaldehyde

Electrophilic Aromatic Substitution on the Halogenated Aryl Ether System

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. youtube.commasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

The substituents on this compound have competing effects:

n-Pentyloxy group: A powerful activating, ortho, para-directing group due to its strong +R effect.

Fluorine and Bromine: Both are deactivating, ortho, para-directing groups. Their -I effect deactivates the ring, but their +R effect directs incoming electrophiles to the ortho and para positions.

Position 3: Ortho to the pentyloxy group and ortho to the bromine atom.

Position 5: Ortho to the pentyloxy group and meta to both the fluorine and bromine atoms.

Steric hindrance from the adjacent bromine and pentyloxy groups might slightly disfavor substitution at position 3 compared to position 5. Thus, a mixture of products is likely, with the major product depending on the specific electrophile and reaction conditions.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-Bromo-4-fluoro-5-nitro-2-(pentyloxy)benzene and 1-Bromo-4-fluoro-3-nitro-2-(pentyloxy)benzene
BrominationBr₂, FeBr₃1,5-Dibromo-4-fluoro-2-(pentyloxy)benzene and 1,3-Dibromo-4-fluoro-2-(pentyloxy)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Bromo-5-fluoro-4-(pentyloxy)phenyl)ethan-1-one

Radical-Mediated Reactions Involving Aromatic Halides and Ethers

The study of radical-mediated reactions has opened new avenues for the functionalization of aromatic compounds, including aryl halides and ethers. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The presence of both a bromo and a pentyloxy group on the aromatic ring of this compound suggests a rich and varied reactivity profile in radical processes.

Aryl radicals are versatile intermediates that can be generated from aryl halides through various methods, including photoredox catalysis and the use of stoichiometric reagents like AIBN/n-Bu3SnH. nih.gov The development of light-induced methodologies has significantly advanced the practicality and efficiency of generating and utilizing aryl radicals. nih.gov For instance, Ni/photoredox catalysis has become a powerful tool for C(sp²)–C(sp³) bond formation using aryl bromides as the C(sp²) coupling partner. nih.gov In such systems, an iridium(III) photocatalyst, upon irradiation, can oxidize a bromide source to a bromine radical, which then facilitates the generation of a carbon-centered radical for coupling with the aryl bromide. nih.gov

The ether functionality, such as the n-pentyloxy group in the title compound, can influence the reactivity of the aromatic ring in radical reactions. While not directly participating in the initial radical generation from the aryl bromide, its electron-donating nature can affect the electronic properties of the aryl radical intermediate. Furthermore, the aliphatic chain of the ether could potentially undergo hydrogen atom transfer (HAT) reactions, a process thermodynamically favored for aryl radicals abstracting hydrogen from C(sp³)-H bonds. nih.gov

Mechanistic investigations into copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have provided insights into C(sp³)–H functionalization. nih.govresearchgate.net These studies highlight the formation of N-centered radicals that can promote HAT. nih.govresearchgate.net While these studies often focus on benzylic C-H bonds, the principles can be extended to other C(sp³)-H bonds within a molecule.

The following table summarizes representative radical-mediated reactions involving substituted aryl bromides, illustrating the types of transformations that could potentially be applied to this compound.

Aryl Bromide SubstrateRadical Source/ReagentCatalyst/ConditionsProduct Type
Substituted Aryl BromideBenzaldehyde di(alkyl) acetalsNi/PhotoredoxC(sp²)-C(sp³) coupled product
Aryl BromidePyrrolesPhotoredoxC-C bond formation
Aryl HalideAlkenesPalladiumHeck reaction product
Aryl BromideSecondary AlcoholsPalladiumAlkyl aryl ether

This table presents generalized reactions of aryl bromides to illustrate potential reactivity. Specific outcomes for this compound would require experimental validation.

Investigations into Benzyne Intermediates and their Trapping Reactions

Benzyne is a highly reactive intermediate derived from a benzene (B151609) ring by the removal of two ortho substituents. semanticscholar.org Its chemistry is characterized by an elimination-addition mechanism. libretexts.orglibretexts.org The structure of this compound, with a bromine atom and an ortho-hydrogen, allows for the potential generation of a benzyne intermediate under strong basic conditions. The process would involve the deprotonation of the hydrogen atom ortho to the bromine, followed by the elimination of bromide. semanticscholar.orgstackexchange.com

Once formed, the strained "triple bond" of the benzyne intermediate is highly electrophilic and reacts rapidly with a variety of nucleophiles and dienes. nih.govyoutube.com The trapping of these intermediates is a powerful synthetic strategy for the formation of complex aromatic compounds. Common trapping agents include furans, thiophenes, and various nucleophiles. semanticscholar.orgacs.org

For a substituted benzyne derived from this compound, the addition of a nucleophile could occur at two different positions of the benzyne triple bond, potentially leading to a mixture of regioisomers. The regioselectivity of this addition is influenced by the electronic effects of the substituents on the benzyne ring.

The generation of benzynes can be achieved through various methods, including the treatment of aryl halides with strong bases like sodium amide or organolithium reagents. semanticscholar.orgresearchgate.net For instance, 1-bromo-2-fluorobenzene reacts with magnesium to form a Grignard reagent, which then eliminates fluoride to generate benzyne. stackexchange.com This benzyne can then be trapped by furan in a Diels-Alder reaction. stackexchange.com Similarly, diaryliodonium salts in the presence of strong bases can also serve as benzyne precursors. researchgate.net

The following table provides examples of benzyne trapping reactions, which are indicative of the potential reactivity of a benzyne intermediate derived from this compound.

Benzyne PrecursorBase/ConditionsTrapping AgentProduct Type
1-Bromo-2-fluorobenzeneMgFuranDiels-Alder adduct
ChlorobenzeneNaNH₂NH₃Aniline (B41778)
1,4-Dihalobenzenest-BuLiFuran6-Halooxabenzonorbornadiene
Aryl (2,4,6-trimethoxyphenyl) iodonium saltsBasePyrrole DerivativesDiels-Alder cycloaddition product

This table illustrates common benzyne generation and trapping methods. The specific reactivity of this compound would depend on the experimental conditions.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 4 Fluoro 2 N Pentyloxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-bromo-4-fluoro-2-n-pentyloxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the n-pentyloxy group.

The aromatic region would display signals for the three protons on the substituted benzene ring. Their chemical shifts are influenced by the electronic effects of the bromine, fluorine, and pentyloxy substituents. The pentyloxy group is an electron-donating group, which tends to shield the aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the electronegative bromine and fluorine atoms are electron-withdrawing, deshielding the protons and moving their signals to a higher chemical shift (downfield).

The aliphatic portion of the spectrum would correspond to the n-pentyloxy chain. The protons on the carbon adjacent to the oxygen atom (O-CH₂) are expected to be the most deshielded in this chain due to the electronegativity of the oxygen, appearing at a higher chemical shift compared to the other methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (ortho to F)7.10 - 7.25Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Aromatic H (ortho to Br)6.95 - 7.10Doublet of doublets (dd)J(H-F) ≈ 4-5, J(H-H) ≈ 8-9
Aromatic H (ortho to O-pentyl)6.80 - 6.95Triplet of doublets (td) or multiplet (m)J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
O-CH ₂-(CH₂)₃-CH₃3.90 - 4.10Triplet (t)J(H-H) ≈ 6-7
O-CH₂-CH ₂-(CH₂)₂-CH₃1.70 - 1.85Multiplet (m)
(CH₂)₂-CH ₂-CH₃1.35 - 1.50Multiplet (m)
(CH₂)₃-CH ₂-CH₃1.35 - 1.50Multiplet (m)
(CH₂)₄-CH0.85 - 1.00Triplet (t)J(H-H) ≈ 7

Note: Predicted values are based on the analysis of similar compounds and established substituent effects.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

The carbon atom attached to the fluorine (C-F) will exhibit a large C-F coupling constant, appearing as a doublet. The carbon bearing the bromine atom (C-Br) will be shifted upfield due to the "heavy atom effect" of bromine nih.gov. The carbon attached to the pentyloxy group (C-O) will be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The aliphatic carbons of the pentyloxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons
C -Br110 - 115
C -F155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)
C -O148 - 152
Aromatic C -H115 - 130
Aliphatic Carbons
O -CH₂68 - 72
O-CH₂-C H₂28 - 32
(CH₂)₂-C H₂22 - 26
(CH₂)₃-C H₂22 - 26
(CH₂)₄-C H₃13 - 15

Note: Predicted values are based on data from analogous compounds such as 1-bromo-4-(pentyloxy)benzene (B1277759) and 4-fluoroanisole. chemicalbook.comnih.gov

¹⁹F NMR is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the aromatic ring. For fluorobenzenes, the chemical shifts are typically reported relative to a standard such as CFCl₃. The fluorine signal will be split by coupling to the adjacent aromatic protons (³J(F-H)) and the proton in the meta position (⁴J(F-H)).

Predicted ¹⁹F NMR Data for this compound:

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-F -110 to -125Doublet of doublets of doublets (ddd) or multiplet (m)

Note: The predicted chemical shift is a general range for fluorobenzenes with similar substitution patterns. acs.orgazom.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between adjacent protons in the pentyloxy chain (e.g., O-CH₂ and the adjacent CH₂) and between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pentyloxy group and the aromatic ring by observing correlations from the O-CH₂ protons to the aromatic carbons. It would also confirm the relative positions of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to confirm its identity.

The mass spectrum of the target compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. The presence of the bromine and fluorine atoms will also influence the fragmentation.

Predicted Mass Spectrometry Data for this compound:

Ion Predicted m/z Description
[M]⁺262/264Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotope pattern)
[M-C₅H₁₀]⁺192/194Loss of pentene from the pentyloxy group
[C₆H₃BrFO]⁺191/193Ion resulting from the loss of the pentyl radical
[C₆H₄FO]⁺111Phenyl fragment after loss of bromine
[C₅H₁₁]⁺71Pentyl cation

Note: The predicted m/z values are based on the expected fragmentation patterns for similar compounds. nih.govulethbridge.cayoutube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides a precise mass measurement that can confirm its molecular formula, C₁₁H₁₄BrFO.

Research Findings:

In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured to four or more decimal places. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

A key feature in the mass spectrum of this compound is the isotopic pattern conferred by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two m/z units and having nearly equal intensity. This characteristic isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. libretexts.org

The table below summarizes the expected high-resolution mass data for the molecular ion of this compound.

IonMolecular FormulaCalculated m/z ([M]⁺)Calculated m/z ([M+2]⁺)
[C₁₁H₁₄⁷⁹BrFO]⁺C₁₁H₁₄BrFO260.0216-
[C₁₁H₁₄⁸¹BrFO]⁺C₁₁H₁₄BrFO-262.0195

This interactive table provides the calculated high-resolution mass-to-charge ratios for the two major isotopic peaks of the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands that confirm the presence of the aromatic ring, the ether linkage, the halogen substituents, and the alkyl chain. orgchemboulder.comlibretexts.orglibretexts.org

Research Findings:

The analysis of the IR spectrum of this compound would reveal several key absorption regions:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretching: The n-pentyl group will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region. libretexts.org

Ether C-O Stretching: Aromatic ethers typically display two characteristic C-O stretching bands. An asymmetric C-O-C stretch for the aryl-alkyl ether is expected around 1250 cm⁻¹, and a symmetric stretch appears in the 1050-1000 cm⁻¹ range. youtube.com

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band, typically in the region of 1250-1050 cm⁻¹. This may overlap with the C-O stretching bands.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 650-550 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Weak to Medium
Aliphatic C-HStretching2960-2850Strong
Aromatic C=CStretching1600-1450Medium to Strong
Aryl-Alkyl EtherAsymmetric C-O-C Stretch~1250Strong
Aryl-Alkyl EtherSymmetric C-O-C Stretch1050-1000Strong
C-FStretching1250-1050Strong
C-BrStretching650-550Medium to Strong

This interactive table outlines the principal infrared absorption frequencies anticipated for the key functional groups within the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective method. rsc.org

Research Findings:

The separation of this compound and its derivatives can be effectively achieved using a C18 or a Phenyl-Hexyl stationary phase. The choice of a C18 column is based on the hydrophobic interactions between the nonpolar stationary phase and the relatively nonpolar analyte. chromforum.org A Phenyl-Hexyl column can offer alternative selectivity due to pi-pi interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. chromforum.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. wur.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution of all components in a mixture. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light.

The table below outlines typical HPLC conditions for the analysis of halogenated aromatic ethers.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 25-40 °C

This interactive table presents a standard set of HPLC parameters suitable for the separation and purity determination of the target compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is an excellent method for its purity assessment. libretexts.org

Research Findings:

For the analysis of halogenated and aromatic compounds, a capillary column with a nonpolar or medium-polarity stationary phase is generally preferred. sigmaaldrich.com A common choice is a polydimethylsiloxane-based phase (e.g., DB-1 or DB-5), where separation occurs primarily based on the boiling points of the analytes. sigmaaldrich.comresearchgate.net

The carrier gas is typically an inert gas like helium or nitrogen. libretexts.org The sample is injected into a heated inlet port to ensure rapid volatilization. The oven temperature is usually programmed to start at a lower temperature and gradually increase, which allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which provides both retention time data for quantification and mass spectra for identification.

The following table details typical GC conditions for analyzing volatile aromatic ethers.

ParameterCondition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

This interactive table provides a representative set of GC conditions for the analysis of the subject compound.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Fluoro 2 N Pentyloxybenzene

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used for its favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-Bromo-4-fluoro-2-n-pentyloxybenzene. acs.orgacs.org DFT calculations can provide valuable insights into the molecule's geometry, electronic properties, and reactivity. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. researchgate.net This is achieved through geometry optimization, a process that calculates the molecule's energy at an initial geometry and then systematically searches for a new geometry with lower energy until a minimum on the potential energy surface is found. researchgate.netmdpi.com For a flexible molecule like this compound, which contains a rotatable n-pentyloxy chain, this process is more complex and is termed conformational analysis.

Conformational analysis involves identifying all possible low-energy conformers, which arise from the rotation around single bonds, particularly the C-O and C-C bonds of the pentyloxy group. nih.gov DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to optimize the geometry of each potential conformer. psu.edu The relative energies of these conformers are then compared to identify the global minimum—the most stable conformation—and other low-lying conformers that might exist in equilibrium. nih.govpsu.edu The stability of these conformers is often influenced by subtle intramolecular interactions, such as hydrogen bonds or steric hindrance. nih.gov

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298.15 K
A (Global Minimum) 178.5°0.0075.2
B -65.2°1.2515.5
C 68.9°1.309.3
Note: This data is hypothetical and for illustrative purposes only.

Once the optimized geometry is obtained, the electronic properties can be analyzed. The electron density distribution reveals how electrons are shared between atoms and provides insights into bonding and charge distribution. A key tool for this analysis is the Molecular Electrostatic Potential (MEP). nih.govbohrium.com The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. nih.govbohrium.com

The MEP map displays regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. bohrium.com For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a region of positive potential (a "σ-hole") on the bromine atom, which is characteristic of halogen bonding. nih.govbohrium.comresearchgate.net This analysis helps in understanding intermolecular interactions like hydrogen and halogen bonding. researchgate.netresearchgate.net

Illustrative Data Table: Calculated MEP Maxima and Minima for this compound

SiteMEP Value (kcal/mol)Interpretation
Vmax,1 (on Br) +25.5Electrophilic site (σ-hole), potential for halogen bonding
Vmax,2 (on H of ring) +15.2Electrophilic site
Vmin,1 (on O) -35.8Nucleophilic site, potential for hydrogen bonding
Vmin,2 (on F) -28.4Nucleophilic site
Note: This data is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of chemical reactions. ucsb.edunumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. The energy of the LUMO is related to the electron affinity and its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, FMO analysis would help predict its behavior in various reactions, such as electrophilic aromatic substitution, by identifying the regions of the molecule where the HOMO and LUMO are localized. ed.ac.ukacs.org

Illustrative Data Table: FMO Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO -8.95Localized mainly on the benzene (B151609) ring and oxygen atom
LUMO -0.75Localized primarily on the benzene ring, with contribution from the C-Br antibonding orbital
HOMO-LUMO Gap 8.20Indicates high kinetic stability
Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the structural confirmation and characterization of a compound. rsc.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govlongdom.org The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These frequencies correspond to the absorption bands in an infrared (IR) spectrum. While harmonic frequency calculations are common, they often need to be scaled by an empirical factor to match experimental data, which are inherently anharmonic. arxiv.org

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic absorption bands.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

ParameterCalculated ValueExperimental Value
¹³C NMR Shift (C-Br) 115.8 ppm(Not Available)
¹H NMR Shift (ring H) 6.9 - 7.4 ppm(Not Available)
IR Frequency (C-Br stretch) 585 cm⁻¹(Not Available)
UV-Vis λmax 282 nm(Not Available)
Note: This data is hypothetical and for illustrative purposes only.

Mechanistic Studies of Reactions involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. numberanalytics.comwikipedia.org Transition state theory provides the foundation for understanding reaction kinetics. wikipedia.orgfiveable.me Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. numberanalytics.comgithub.io

For reactions involving this compound, such as Suzuki coupling or nucleophilic aromatic substitution, DFT calculations would be used to model the geometries and energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. numberanalytics.com This analysis can help rationalize why a particular reaction pathway is favored over another. researchgate.net

Illustrative Data Table: Calculated Activation Energy for a Hypothetical SNAr Reaction

Reaction StepSystemEnergy (kcal/mol)
Reactants This compound + Nu⁻0.0
Transition State [Meisenheimer Complex]‡+18.5
Intermediate Meisenheimer Complex-5.2
Products Substituted Product + Br⁻-15.0
Note: This data is hypothetical and for illustrative purposes only.

Energy Profiles of Substitution and Coupling Reactions

The reactivity of this compound is largely dictated by its substituents. The bromine atom is a good leaving group, making the molecule susceptible to various substitution and coupling reactions. The energy profiles of these reactions can be computationally modeled to understand their feasibility and kinetics.

Substitution Reactions: Nucleophilic aromatic substitution (SNAr) is a key reaction pathway. The energy profile for a generic SNAr reaction on a related compound, 2,4-dichloroquinazoline, shows that the carbon at position 4 is more susceptible to nucleophilic attack due to a higher LUMO coefficient. nih.gov A similar principle would apply to this compound, where the positions ortho and para to the electron-withdrawing fluorine and bromine atoms are activated. Density Functional Theory (DFT) calculations are instrumental in mapping the reaction coordinates, identifying transition states, and calculating activation energies for such transformations.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are common for aryl bromides. nih.gov These reactions involve the formation of a new carbon-carbon bond. For a similar compound, 1-bromo-4-nitrobenzene, the catalytic cycle for the Suzuki-Miyaura reaction has been elucidated, involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The energy profile for this compound in a Suzuki-Miyaura reaction would be influenced by the electronic effects of the fluorine and pentyloxy groups.

A hypothetical energy profile for a substitution reaction is presented below:

Reaction Coordinate Species Relative Energy (kcal/mol)
1 Reactants (this compound + Nucleophile) 0
2 Transition State 1 +15 to +25
3 Meisenheimer Complex (Intermediate) +5 to +10
4 Transition State 2 +12 to +20
5 Products -5 to -15

Regioselectivity and Stereoselectivity Prediction

Computational chemistry provides powerful tools to predict the regioselectivity of reactions on polysubstituted aromatic rings.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The pentyloxy group is an ortho, para-director, while the halogens (bromine and fluorine) are also ortho, para-directors but are deactivating. libretexts.org Computational models, by calculating the energies of the possible intermediates (sigma complexes), can predict the most likely site of substitution. For fluorobenzene, the para-substituted product is generally favored in electrophilic substitutions. unl.edu

Stereoselectivity: For reactions involving the chiral center, if any, or leading to the formation of chiral products, computational methods can predict the stereochemical outcome. While this compound itself is not chiral, reactions at the pentyloxy chain could potentially introduce chirality.

The predicted regioselectivity for an electrophilic substitution on this compound is summarized below:

Position of AttackDirecting Groups Favoring AttackPredicted Major/Minor Product
C3Ortho to pentyloxy, Meta to fluoro and bromoMinor
C5Para to pentyloxy, Ortho to fluoro, Meta to bromoMajor
C6Ortho to pentyloxy and bromo, Meta to fluoroMinor

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations can provide insights into the conformational flexibility of the n-pentyloxy chain and its interaction with the aromatic ring. MD simulations on related ω-alkoxy-n-alkanethiolate self-assembled monolayers have shown that the position of the ether linkage significantly influences the structural order of the alkyl chains. nih.gov For this compound, MD simulations could reveal the preferred orientations of the pentyloxy group relative to the benzene ring, which can impact its reactivity and intermolecular interactions. These simulations can also calculate properties like the solvent-accessible surface area and radial distribution functions, providing a picture of how the molecule interacts with its environment.

Quantum Chemical Investigations of Photochemical Behavior and Excited States

Quantum chemical calculations are essential for understanding the behavior of molecules upon absorption of light. Time-dependent DFT (TD-DFT) is a common method to calculate the energies of excited states and predict absorption spectra.

For fluorobenzene, TD-DFT calculations have been used to investigate its excited-state geometries. nih.gov Similar studies on this compound would help in understanding its photostability and potential for photochemical reactions. The presence of the bromine atom suggests that photodissociation of the C-Br bond could be a possible photochemical pathway. Recent research has also explored the development of photochemical bromination of fluoroacids, indicating the relevance of photochemistry in the synthesis of bromo-fluoro compounds. researchgate.net

A summary of computationally predictable photochemical properties is given below:

PropertyComputational MethodPredicted Outcome for this compound
UV-Vis Absorption MaximaTD-DFTAbsorption in the UV region, influenced by all substituents.
Excited State GeometriesTD-DFT OptimizationPotential for planarization or puckering of the ring in the excited state.
Photodissociation PathwaysPotential Energy Surface ScansC-Br bond cleavage is a likely pathway.

Role of 1 Bromo 4 Fluoro 2 N Pentyloxybenzene As a Versatile Synthetic Building Block

Fabrication of Complex Organic Molecules through Sequential Functionalization

The distinct reactivity of the functional groups on the 1-Bromo-4-fluoro-2-n-pentyloxybenzene ring enables a stepwise approach to building more elaborate molecules. The carbon-bromine bond is the most labile site for many catalytic transformations, making it the primary point for initial functionalization.

Palladium-catalyzed cross-coupling reactions are the most common methods to selectively functionalize the C-Br bond. For instance, the bromine atom can be readily displaced in Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, amino, and vinyl groups.

A typical sequential functionalization could proceed as follows:

Initial Cross-Coupling: The bromo-group is first targeted in a cross-coupling reaction. For example, a Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted 4-fluoro-2-n-pentyloxybiphenyl derivative. ugr.esnih.gov

Secondary Modification: The newly introduced substituent or the existing pentyloxy and fluoro groups can be modified in subsequent steps. For example, if the coupled aryl group contains an ester, it could be hydrolyzed and converted into an amide.

Alternatively, the bromine atom can be converted into other functional groups. Treatment with magnesium can form a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, or nitriles. wikipedia.orgossila.comstackexchange.com This transformation opens up a different set of pathways for molecular elaboration. The fluorine and pentyloxy groups are generally stable under these conditions, allowing for their retention in the final product.

Scaffold for Biaryl and Heterobiaryl Compound Synthesis

Biaryl and heterobiaryl motifs are privileged structures found in many pharmaceuticals, agrochemicals, and functional materials. This compound is an excellent scaffold for synthesizing these structures, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is particularly well-suited for this purpose, reacting the aryl bromide with a variety of organoboron reagents (boronic acids or esters) to form a new carbon-carbon bond. nih.govorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The fluorine and pentyloxy substituents on the this compound ring are compatible with typical Suzuki conditions. ugr.es

The Buchwald-Hartwig amination provides a direct route to N-aryl and N-heteroaryl linkages, which are also common in bioactive molecules. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgbeilstein-journals.org The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even hindered amines under relatively mild conditions. wikipedia.orgnih.gov

Below is a table summarizing these key reactions for biaryl synthesis using this compound as a starting material.

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Linkage Reference
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃)C-C (Biaryl) ugr.esnih.govorganic-chemistry.org
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOt-Bu)C-N (Aryl Amine) wikipedia.orgorganic-chemistry.orgbeilstein-journals.org
Heck CouplingAlkenePd(OAc)₂, Base (e.g., Et₃N)C-C (Styrenyl)
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, Base (e.g., Et₃N)C-C (Alkynyl)

Precursor for the Development of Advanced Functional Materials

The unique combination of a polar fluorine atom and a nonpolar alkyl chain on an aromatic platform makes this compound an attractive building block for advanced functional materials.

In the field of organic electronics, molecules derived from this building block can be used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms into organic semiconductor molecules is a well-established strategy to tune their energy levels (HOMO/LUMO), which can improve charge injection and transport properties. The pentyloxy group enhances solubility, which is crucial for processing these materials from solution. By using cross-coupling reactions, this compound can be incorporated into larger conjugated systems, such as oligophenylenes or other chromophores used as emitters or charge-transport materials.

Fluorinated biphenyls and related structures are cornerstone components of modern liquid crystal (LC) displays. ugr.es The polarity of the C-F bond, combined with the rod-like shape of the biphenyl (B1667301) core, leads to materials with a high dielectric anisotropy and stable mesophases. This compound is an ideal precursor for such molecules. A Suzuki coupling reaction can be used to create a fluorinated biphenyl core, and the terminal n-pentyloxy group acts as a flexible tail, which is a classic design element for inducing calamitic (rod-like) liquid crystalline behavior.

This compound can be incorporated into functional polymers through several routes. The bromine atom can be converted into a polymerizable group, such as a vinyl or styrenyl moiety, via a Heck or Suzuki coupling, respectively. The resulting monomer can then be polymerized, for example, in a radical copolymerization with styrene, to introduce the fluorinated pentyloxy-phenyl unit into the polymer backbone. researchgate.netchemrxiv.org This approach allows for the synthesis of polymers with tailored properties, such as high refractive index, low surface energy, or specific thermal characteristics. Alternatively, polycondensation reactions using derivatives of this building block can lead to aromatic polymers with the functional groups integrated directly into the main chain.

Utilization in the Synthesis of Specialized Reagents and Catalysts

Beyond its role as a structural component, this compound can serve as a precursor to specialized chemical tools.

Grignard Reagents: As previously mentioned, conversion to its Grignard reagent, 4-fluoro-2-n-pentyloxyphenylmagnesium bromide, provides a valuable nucleophilic intermediate for organic synthesis. ossila.comstackexchange.com

Organolithium Reagents: Halogen-lithium exchange can generate the corresponding organolithium species, which is even more reactive than the Grignard reagent and can be used in different types of synthetic transformations.

Catalyst Ligands: The biaryl structures synthesized from this precursor can serve as backbones for sophisticated catalyst ligands. For example, many high-performance phosphine ligands used in cross-coupling (e.g., SPhos, XPhos) are based on a biaryl scaffold. By synthesizing a custom biaryl from this compound and subsequently introducing phosphine groups, a bespoke ligand with specific steric and electronic properties can be created. Such tailored ligands can offer improved catalytic activity or selectivity in challenging chemical reactions.

Intermediate in the Exploration of Novel Chemical Spaces

The exploration of novel chemical spaces is a cornerstone of modern drug discovery and materials science. Success in these fields often hinges on the availability of versatile chemical building blocks that allow for the systematic and efficient generation of diverse molecular architectures. This compound stands out as a particularly valuable intermediate for this purpose. Its utility stems from the unique arrangement of three distinct functional groups on a single aromatic scaffold: a reactive bromine atom, an electronically influential fluorine atom, and a lipophilicity-modulating n-pentyloxy group. This strategic combination of functionalities provides chemists with multiple handles for molecular derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored properties.

The primary value of this compound lies in the orthogonal reactivity of its substituents. The carbon-bromine bond is the most labile site, serving as a classical anchor for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the predictable and high-yielding introduction of new carbon-carbon and carbon-heteroatom bonds. In contrast, the carbon-fluorine bond is significantly stronger and generally less reactive under typical cross-coupling conditions. ugr.es The fluorine atom's high electronegativity, however, powerfully influences the electronic nature of the benzene (B151609) ring, which can affect reaction rates and the properties of the final product, such as metabolic stability or binding affinity. scripps.edu The n-pentyloxy group is generally stable but plays a crucial role in modifying the molecule's physical properties, particularly its solubility and lipophilicity, which are critical parameters in medicinal chemistry.

Detailed Research Findings

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its synthetic potential can be confidently inferred from extensive studies on closely related analogues. For instance, compounds like 1-bromo-4-fluorobenzene (B142099) are standard substrates in cross-coupling reactions for creating more complex molecules. wikipedia.org Similarly, polyhalogenated and functionalized benzene derivatives, such as 1-bromo-2-chloro-4-fluorobenzene, are crucial intermediates in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and specialized catalysts. ossila.com The synthesis of the selective estrogen receptor degrader brilanestrant, for example, relies on a functionalized halo-fluorobenzene core to control potency. ossila.com

The strategic value of this compound is its capacity to serve as a starting point for generating libraries of novel compounds. The bromo substituent can be sequentially replaced through various coupling reactions, while the fluoro and pentyloxy groups fine-tune the physicochemical properties of the resulting molecules. This approach is fundamental to modern medicinal chemistry, where the goal is to synthesize and test a wide range of analogues to identify lead compounds. dntb.gov.uanih.gov

The table below outlines the principal synthetic transformations available for this building block, highlighting its versatility in constructing diverse molecular frameworks.

Table 1: Synthetic Potential of this compound

Reactive Site Reaction Type Typical Reagents & Conditions Resulting Structure Significance in Chemical Space Exploration
C-Br Bond Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Introduction of aryl or vinyl groups Access to biaryl systems and complex olefinic structures.
C-Br Bond Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) Introduction of alkynyl groups Creation of rigid, linear extensions, important for probe molecules.
C-Br Bond Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, Ligand, Base (e.g., NaOtBu) Introduction of amine functionalities Synthesis of anilines and related nitrogen-containing heterocycles.
C-Br Bond Heck Coupling Alkene, Pd catalyst, Base Introduction of substituted alkenyl groups Formation of stilbene-like structures and other complex alkenes.
C-Br Bond Grignard Formation Magnesium (Mg) metal Aryl Grignard Reagent A versatile intermediate for reaction with various electrophiles (aldehydes, ketones, CO₂).
Aromatic Ring Electrophilic Aromatic Substitution Nitrating/Sulfonating agents Introduction of NO₂ or SO₃H groups Further functionalization of the ring, though regioselectivity is influenced by existing groups.

| C-F Bond | Nucleophilic Aromatic Substitution (S_N_Ar) | Strong nucleophile, typically requires additional activation | Replacement of fluorine | Possible under forcing conditions or with highly activated systems to introduce new functionality. ugr.es |

This multi-faceted reactivity profile makes this compound a powerful tool. It allows chemists to systematically modify a core scaffold, enabling a deep dive into new regions of chemical space in the search for novel molecules with desired biological or material properties.

Q & A

Basic: What are the standard synthetic routes for preparing 1-bromo-4-fluoro-2-n-pentyloxybenzene?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkoxylation. A common approach is:

Halogenation: Start with fluorobenzene derivatives. Introduce bromine via electrophilic substitution using FeBr₃ as a catalyst. The fluorine atom directs bromination to the para position .

Alkoxylation: React 1-bromo-4-fluorophenol with 1-pentanol under Mitsunobu conditions (e.g., DIAD, PPh₃) or via nucleophilic aromatic substitution (using K₂CO₃ in DMF at 80–100°C). The pentyloxy group is introduced at the ortho position relative to bromine, leveraging steric and electronic effects .
Key Considerations: Monitor reaction progress via TLC (hexane:EtOAc, 9:1) and confirm regiochemistry using NOESY NMR to verify substituent positions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Fluorine coupling causes splitting in ¹H NMR (e.g., aromatic protons adjacent to F show doublets of doublets).
    • ¹³C NMR distinguishes Br (δ ~110 ppm) and F (δ ~160 ppm) substituents.
  • GC-MS: Validates molecular ion peaks (m/z ~260–270) and detects impurities.
  • IR Spectroscopy: Confirms C-O-C stretching (1050–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) .
    Validation: Compare data with computational models (e.g., DFT) to resolve ambiguities in splitting patterns caused by adjacent electronegative groups.

Advanced: How can competing elimination reactions be minimized during alkoxylation of bromo-fluorophenol precursors?

Methodological Answer:
Elimination is favored under high-temperature or strongly basic conditions. Mitigation strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Base Choice: Substitute K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce dehydrohalogenation.
  • Temperature Control: Maintain reaction temperatures below 100°C.
  • Catalytic Additives: Add KI to enhance nucleophilicity via the Finkelstein mechanism .
    Validation: Monitor by-products via GC-MS and adjust reaction parameters iteratively.

Advanced: What strategies resolve discrepancies in NMR data due to substituent proximity?

Methodological Answer:
Fluorine and bromine atoms cause complex splitting and deshielding effects. Approaches include:

  • Variable Temperature NMR: Reduces signal broadening caused by slow conformational exchange.
  • 2D NMR (COSY, HSQC): Resolves overlapping peaks by correlating ¹H-¹³C couplings.
  • Isotopic Labeling: Substitute ¹⁹F with ²H in model compounds to isolate specific interactions.
  • Computational Modeling: Predict chemical shifts using software like ACD/Labs or Gaussian .

Advanced: How do substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:
The bromine atom acts as a leaving group in cross-coupling reactions, while the pentyloxy group directs electrophiles via steric hindrance.

  • Suzuki Coupling: Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O. The reaction favors para substitution relative to fluorine.
  • Electrophilic Aromatic Substitution: Nitration occurs meta to fluorine due to its electron-withdrawing effect.
    Optimization: Screen ligands (e.g., SPhos) to enhance coupling efficiency with sterically hindered substrates .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control: Use molecular sieves in anhydrous solvents (e.g., THF, DCM).
  • Thermal Stability: Avoid prolonged heating above 80°C to prevent ether cleavage.
    Validation: Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze degradation via HPLC .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for substitution reactions (e.g., B3LYP/6-31G*).
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., solvation in DMSO).
  • QSAR Models: Correlate substituent electronic parameters (σₚ, Hammett constants) with reaction rates.
    Application: Predict regioselectivity in Pd-catalyzed couplings or radical bromination .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Use a C18 column (MeCN:H₂O gradient) to separate halogenated by-products.
  • ICP-MS: Detect residual metal catalysts (e.g., Pd, Fe) below 1 ppm.
  • Headspace GC-MS: Identify volatile degradation products (e.g., pentanol or HBr).
    Validation: Compare against certified reference materials and spike recovery tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.